molecular formula C20H26N2O6S2 B2819643 4-(N,2,4-trimethyl-5-(N-methylphenylsulfonamido)phenylsulfonamido)butanoic acid CAS No. 900137-31-7

4-(N,2,4-trimethyl-5-(N-methylphenylsulfonamido)phenylsulfonamido)butanoic acid

Cat. No.: B2819643
CAS No.: 900137-31-7
M. Wt: 454.56
InChI Key: RPPCUMOPWDYASP-UHFFFAOYSA-N
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Description

4-(N,2,4-trimethyl-5-(N-methylphenylsulfonamido)phenylsulfonamido)butanoic acid is a complex organic compound with a molecular formula of C20H26N2O6S2 and a molecular weight of 454.56 g/mol. This compound is notable for its applications in various scientific research fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(N,2,4-trimethyl-5-(N-methylphenylsulfonamido)phenylsulfonamido)butanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Sulfonamide Intermediate: The initial step involves the reaction of 2,4-dimethyl-5-nitrophenylsulfonyl chloride with N-methylaniline under basic conditions to form the sulfonamide intermediate.

    Reduction of the Nitro Group: The nitro group in the intermediate is then reduced to an amine using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

    Coupling Reaction: The resulting amine is coupled with 4-bromobutanoic acid in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(N,2,4-trimethyl-5-(N-methylphenylsulfonamido)phenylsulfonamido)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the reduction of sulfonamide groups to amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with palladium catalyst

    Substitution: Alkyl halides, acyl chlorides

Major Products

    Oxidation: Sulfone derivatives

    Reduction: Amines

    Substitution: N-substituted sulfonamides

Scientific Research Applications

4-(N,2,4-trimethyl-5-(N-methylphenylsulfonamido)phenylsulfonamido)butanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(N,2,4-trimethyl-5-(N-methylphenylsulfonamido)phenylsulfonamido)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide groups can form hydrogen bonds with active site residues, inhibiting enzyme activity. Additionally, the compound’s structure allows it to interact with cell membranes, potentially disrupting cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-(N-methylphenylsulfonamido)butanoic acid
  • 2,4-dimethyl-5-(N-methylphenylsulfonamido)benzoic acid
  • N-methyl-2,4-dimethylbenzenesulfonamide

Uniqueness

4-(N,2,4-trimethyl-5-(N-methylphenylsulfonamido)phenylsulfonamido)butanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of multiple sulfonamide groups enhances its ability to form strong interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

4-[[5-[benzenesulfonyl(methyl)amino]-2,4-dimethylphenyl]sulfonyl-methylamino]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O6S2/c1-15-13-16(2)19(30(27,28)21(3)12-8-11-20(23)24)14-18(15)22(4)29(25,26)17-9-6-5-7-10-17/h5-7,9-10,13-14H,8,11-12H2,1-4H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPPCUMOPWDYASP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1N(C)S(=O)(=O)C2=CC=CC=C2)S(=O)(=O)N(C)CCCC(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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